2,6-Dichlorobenzoyl isocyanate

描述

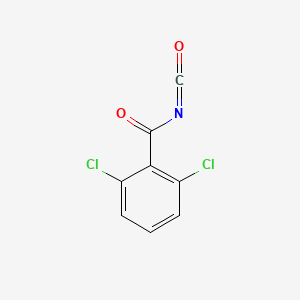

2,6-Dichlorobenzoyl isocyanate is a useful research compound. Its molecular formula is C8H3Cl2NO2 and its molecular weight is 216.02 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Agricultural Applications

Insecticides and Pesticides

2,6-Dichlorobenzoyl isocyanate is primarily utilized in the synthesis of benzoylurea insecticides, which are effective against a range of agricultural pests. These insecticides work by inhibiting chitin synthesis in insects, disrupting their growth and development. Notable examples include:

- Hexaflumuron

- Diflubenzuron

- Chlorfluazuron

- Lufenuron

These compounds are preferred due to their lower toxicity to mammals compared to traditional insecticides that target the nervous system. The production process for these insecticides often involves this compound as a key intermediate, showcasing its importance in sustainable pest management strategies .

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound plays a crucial role in the synthesis of various pharmaceutical compounds. Its reactivity allows for the formation of diverse urea derivatives that can be further modified to produce APIs. For instance, it has been used in the synthesis of:

- Anticancer agents

- Antiviral drugs

- Anti-inflammatory medications

The ability to create complex molecular structures efficiently makes this compound a valuable reagent in pharmaceutical chemistry .

Material Science Applications

Polymer Chemistry

In material science, this compound has been explored for its potential in polymer synthesis. It can be used to produce polyurethane materials with desired properties such as flexibility and durability. The incorporation of this compound into polymer formulations enhances performance characteristics and opens avenues for creating specialized materials for industrial applications.

Case Study 1: High-Throughput Experimentation in Synthesis

A study demonstrated the application of high-throughput experimentation techniques involving this compound for synthesizing complex organic molecules. This approach allowed researchers to rapidly evaluate reaction conditions and optimize yields for various derivatives, significantly speeding up the drug development process .

Case Study 2: Occupational Exposure and Safety Studies

Research has highlighted the occupational hazards associated with exposure to isocyanates, including this compound. A case-referent study indicated a correlation between exposure levels and the incidence of occupational asthma among workers in manufacturing environments . This underscores the importance of safety protocols when handling such compounds.

Comparative Data Table

The following table summarizes key applications of this compound across different sectors:

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Agriculture | Synthesis of benzoylurea insecticides | Low toxicity to mammals; effective pest control |

| Pharmaceuticals | Synthesis of active pharmaceutical ingredients | Versatile reactivity; complex molecule formation |

| Material Science | Polymer synthesis (e.g., polyurethanes) | Enhanced material properties |

| Safety Studies | Occupational exposure assessments | Understanding health risks |

化学反应分析

Nucleophilic Addition Reactions

The isocyanate group undergoes nucleophilic attacks due to its polarized C=N bond (bond polarity: C–N) .

1.1 Reaction with Amines

Primary and secondary amines react with 2,6-dichlorobenzoyl isocyanate to form substituted ureas:

-

Mechanism :

-

Example :

Reaction with aniline produces --phenylurea in 87–91.75% yield under optimized conditions (50–60°C, diethylene glycol dimethyl ether) .

1.2 Reaction with Alcohols

Alcohols form urethanes (carbamates):

Cyclotrimerization

Under catalytic conditions, this compound trimerizes to form isocyanurates :

Key Catalysts and Conditions

| Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|

| Tetrabutylammonium acetate | 80–100 | 88–91 | |

| Potassium trifluoroacetate | 60–80 | 87 |

Mechanistic Pathway

-

Formation of a carboxylate-isocyanate complex.

-

Intramolecular acetyl migration to generate a deprotonated amide intermediate.

-

Cyclization via nucleophilic addition of three isocyanate units .

Multicomponent Reactions (MCRs)

This compound participates in MCRs to synthesize heterocycles:

Example: Reaction with Amines and Aldehydes

Stability and Side Reactions

-

Hydrolysis : Reacts with water to form 2,6-dichlorobenzoic acid and ammonia :

-

Thermal Decomposition : Above 150°C, decomposes to release toxic isocyanic acid (HNCO) .

Comparative Reactivity

| Reaction Type | Rate (k, M⁻¹s⁻¹) | Activating Groups | Deactivating Groups |

|---|---|---|---|

| Amine addition | 1.2 × 10³ | -Cl, -NO₂ | -OCH₃, -NH₂ |

| Alcohol addition | 4.5 × 10² | -Cl | -CH₃ |

Data adapted from mechanistic studies on aromatic isocyanates .

The reactivity profile of this compound is dominated by its electron-deficient isocyanate group, enabling diverse applications in polymer chemistry (polyurethanes) and medicinal chemistry (urea-based inhibitors) . Handling requires strict moisture control and personal protective equipment due to its hydrolytic sensitivity and toxicity .

属性

CAS 编号 |

35377-49-2 |

|---|---|

分子式 |

C8H3Cl2NO2 |

分子量 |

216.02 g/mol |

IUPAC 名称 |

2,6-dichlorobenzoyl isocyanate |

InChI |

InChI=1S/C8H3Cl2NO2/c9-5-2-1-3-6(10)7(5)8(13)11-4-12/h1-3H |

InChI 键 |

JHKYTLZWWVOYCP-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)N=C=O)Cl |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。